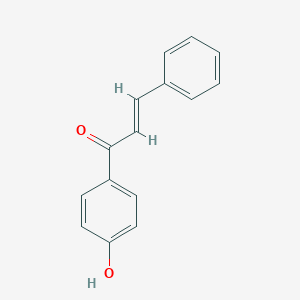

4'-Hidroxicalcona

Descripción general

Descripción

4-Hidroxichalcona, también conocido como P-Cinnamoylphenol, es un metabolito de la chalcona con diversas actividades biológicas. Es conocido por sus propiedades antiinflamatorias y antiangiogénicas. Este compuesto inhibe la activación de la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y activa la señalización de la proteína morfogenética ósea (BMP) .

Aplicaciones Científicas De Investigación

El 4-Hidroxichalcona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de varios compuestos orgánicos.

Biología: Estudiado por su papel en la inhibición de la vía NF-κB y la activación de la señalización BMP, que son cruciales en la inflamación y la formación ósea

Industria: Utilizado en el desarrollo de agentes antiinflamatorios y antiangiogénicos.

Mecanismo De Acción

El 4-Hidroxichalcona ejerce sus efectos principalmente a través de la inhibición de la vía NF-κB y la activación de la señalización BMP. El compuesto interactúa con dianas moleculares específicas, incluidos los componentes de la vía NF-κB inducida por TNF-α y los receptores BMP. Esta doble acción ayuda a reducir la inflamación y promover la formación ósea .

Compuestos similares:

Ácido cinámico: Comparte el grupo cinamoílo, pero carece del grupo hidroxilo fenólico.

Chalcona: El compuesto parental del 4-Hidroxichalcona, que carece del grupo hidroxilo en el anillo aromático.

Flavonoides: Una clase de compuestos estructuralmente relacionados con las chalconas, con grupos hidroxilo adicionales y estructuras cíclicas.

Singularidad: El 4-Hidroxichalcona es único debido a su combinación específica del grupo cinamoílo y el grupo hidroxilo fenólico, que confieren sus distintivas actividades biológicas, particularmente su doble función en la inhibición de NF-κB y la activación de la señalización BMP .

Análisis Bioquímico

Biochemical Properties

4’-Hydroxychalcone has been shown to interact with various biomolecules. It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This interaction suggests that 4’-Hydroxychalcone may play a role in modulating inflammatory responses .

Cellular Effects

4’-Hydroxychalcone has been found to have significant effects on various types of cells. It induces a rapid potassium release from mitochondrial vesicles and causes deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria . This suggests that 4’-Hydroxychalcone may influence cell function by affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxychalcone involves its interaction with the proteasome, a protein complex that degrades unneeded or damaged proteins . By inhibiting the proteasome, 4’-Hydroxychalcone prevents the activation of NF-κB, a protein complex that controls DNA transcription and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxychalcone have been observed over time. For instance, in a study on intestinal tumorigenesis, mice were fed 4’-Hydroxychalcone for a period of 12 weeks, and significant decreases in the number and size of colon adenomas were observed .

Dosage Effects in Animal Models

The effects of 4’-Hydroxychalcone vary with different dosages in animal models. In a study on mice, a dosage of 10 mg/kg/day of 4’-Hydroxychalcone was found to significantly decrease the number of colon adenomas .

Metabolic Pathways

4’-Hydroxychalcone is involved in the flavonoid biosynthesis pathway . It is a biogenetic precursor of flavonoids and isoflavonoids, which are abundant in plants .

Subcellular Localization

Based on its known interactions and effects, it is likely that it may be localized in the cytoplasm, where it can interact with the proteasome and other cellular components .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 4-Hidroxichalcona se puede sintetizar mediante la reacción de condensación de Claisen-Schmidt entre benzaldehído y acetofenona en presencia de una base como el hidróxido de sodio. La reacción típicamente ocurre en una mezcla de etanol-agua a temperatura ambiente. El producto se purifica luego mediante recristalización .

Métodos de producción industrial: La producción industrial de 4-Hidroxichalcona sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener un mayor rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía en columna .

Tipos de reacciones:

Oxidación: El 4-Hidroxichalcona puede sufrir oxidación para formar quinonas.

Sustitución: Las reacciones de sustitución aromática electrófila son comunes debido a la presencia del grupo hidroxilo, que activa el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Ácido crómico, permanganato de potasio y peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halogenos (cloro, bromo), agentes nitrantes (ácido nítrico).

Productos principales:

Oxidación: Quinonas.

Reducción: Hidroquinonas.

Sustitución: Derivados halogenados o nitrados de 4-Hidroxichalcona

Comparación Con Compuestos Similares

Cinnamic Acid: Shares the cinnamoyl group but lacks the phenolic hydroxyl group.

Chalcone: The parent compound of P-Cinnamoylphenol, lacking the hydroxyl group on the aromatic ring.

Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and ring structures.

Uniqueness: P-Cinnamoylphenol is unique due to its specific combination of the cinnamoyl group and the phenolic hydroxyl group, which confer its distinctive biological activities, particularly its dual role in inhibiting NF-κB and activating BMP signaling .

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859756 | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2, 38239-52-0 | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

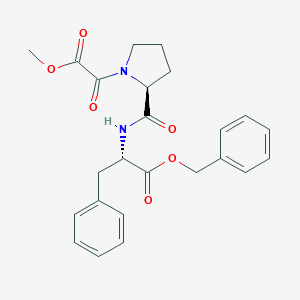

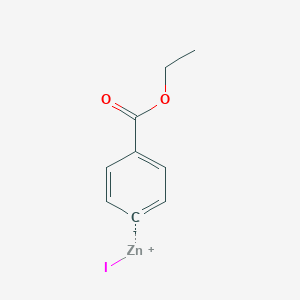

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-Hydroxychalcone exert its cytotoxic effects?

A1: While the exact mechanism is still under investigation, research suggests 4'-Hydroxychalcone may exert its cytotoxic effects through various pathways, including:

- Interference with Mitochondrial Function: 4'-Hydroxychalcone and related compounds have been shown to disrupt mitochondrial energy transfer reactions and membrane permeability, potentially leading to cell death. []

- Induction of Oxidative Stress: This compound has demonstrated the ability to modulate reactive oxygen species (ROS) production. In certain contexts, this modulation might contribute to its cytotoxic effects. []

- Interaction with DNA Topoisomerase I: Some studies suggest that certain 4'-hydroxychalcone derivatives can interfere with mammalian DNA topoisomerase I activity, potentially affecting DNA replication and repair processes in cancer cells. []

Q2: Can you elaborate on the impact of 4'-Hydroxychalcone on glutathione S-transferase (GST) activity?

A2: 4'-Hydroxychalcone has been identified as a competitive inhibitor of human GST, with a Ki constant in the micromolar range. This inhibition could have implications for cellular detoxification processes and potentially enhance the efficacy of certain drugs. []

Q3: What is the role of 4'-Hydroxychalcone in modulating inflammatory responses?

A3: Research suggests 4'-Hydroxychalcone may exert anti-inflammatory effects. In a study involving a cisplatin-induced genotoxicity model, 4'-Hydroxychalcone attenuated the production of reactive oxygen species (ROS) and reduced the number of micronucleated cells, indicating a protective effect against inflammation and DNA damage. []

Q4: What is the molecular formula and weight of 4'-Hydroxychalcone?

A4: The molecular formula of 4'-Hydroxychalcone is C15H12O2, and its molecular weight is 224.25 g/mol.

Q5: What are the key spectroscopic characteristics of 4'-Hydroxychalcone?

A5: Key spectroscopic data for characterizing 4'-Hydroxychalcone include:

- IR Spectroscopy: Characteristic absorptions for C=C bonds, C=O stretching, and O-H stretching can be observed. [, , ]

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features like the vinyl double bond and the aromatic rings. [, , ]

Q6: How does the formation of inclusion complexes with cyclodextrins impact the stability of 4'-Hydroxychalcone?

A6: Studies demonstrate that 4'-Hydroxychalcone forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation significantly enhances the compound's thermal stability, as evidenced by an increase in the starting decomposition temperature. []

Q7: Does 4'-Hydroxychalcone exhibit any catalytic activities?

A7: While not extensively explored as a catalyst, the presence of the α, β-unsaturated ketone moiety suggests potential for catalytic activity in specific reactions. Further research is needed to explore its catalytic potential.

Q8: Have computational methods been employed to study 4'-Hydroxychalcone?

A8: Yes, computational chemistry has been used to:

- Investigate Conformational Preferences: Theoretical calculations, such as density functional theory (DFT), have been employed to determine the most stable conformations of 4'-Hydroxychalcone, providing insights into its structure-activity relationships. []

- Screen for Potential Drug Interactions: Molecular docking studies have been conducted to explore the binding affinities of 4'-Hydroxychalcone and its derivatives with biological targets, including efflux pumps in bacteria, providing insights into potential antimicrobial activities. []

Q9: How do structural modifications of 4'-Hydroxychalcone affect its biological activity?

A9: Research indicates that even subtle structural changes can significantly impact the biological activity of 4'-Hydroxychalcone:

- Cytotoxicity: The introduction of a piperidinomethyl group at the 3' position of 4'-Hydroxychalcone has been shown to significantly enhance its cytotoxic activity against PC-3 cancer cells. []

- GST Inhibition: The presence and position of substituents on the aromatic rings can influence the inhibitory potency against GST. For instance, 4-fluorochalcone exhibited stronger GST inhibition compared to other tested chalcones. []

- Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. Compounds with at least one hydroxyl group in each aromatic ring tend to display higher antioxidant capacity. []

- Estrogenic Activity: The position of hydroxyl groups is essential for estrogenic activity, with 4-hydroxychalcone and 2-hydroxychalcone showing higher estrogenic activity than the parent chalcone. []

Q10: How does the degree of hydroxylation affect the ability of 4'-Hydroxychalcone and related compounds to inhibit membrane fusion?

A10: The presence of at least two hydroxyl groups in both aromatic rings appears crucial for the inhibition of calcium-mediated membrane fusion. This property is particularly relevant in the context of potential antiviral activity, as membrane fusion is a critical step in viral entry into host cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)